(2Z,2'Z)-2,2'-(1,4-Phenylene)bis(3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile)
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Overview
Description
(2Z,2’Z)-2,2’-(1,4-Phenylene)bis(3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile) is a complex organic compound known for its unique structural properties This compound features a central 1,4-phenylene core with two acrylonitrile groups attached via thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,2’Z)-2,2’-(1,4-Phenylene)bis(3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile) typically involves multiple steps. The process begins with the preparation of the thiophene rings, followed by the introduction of the diphenylamino groups. The final step involves the coupling of these intermediates with the 1,4-phenylene core and the acrylonitrile groups under controlled conditions. Common reagents used in these reactions include palladium catalysts, base, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,2’Z)-2,2’-(1,4-Phenylene)bis(3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The presence of reactive sites allows for substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(2Z,2’Z)-2,2’-(1,4-Phenylene)bis(3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2Z,2’Z)-2,2’-(1,4-Phenylene)bis(3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile) involves its interaction with specific molecular targets. The diphenylamino groups can participate in electron transfer processes, while the thiophene rings provide a conjugated system that enhances the compound’s electronic properties. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(2Z,2’Z)-2,2’-(1,4-Phenylene)bis(3-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)acrylonitrile): Similar structure but with dimethylamino groups instead of diphenylamino groups.
(2Z,2’Z)-2,2’-(1,4-Phenylene)bis(3-(5-(4-(methoxy)phenyl)thiophen-2-yl)acrylonitrile): Contains methoxy groups instead of diphenylamino groups.
Uniqueness
The uniqueness of (2Z,2’Z)-2,2’-(1,4-Phenylene)bis(3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile) lies in its combination of diphenylamino and thiophene groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring high electron mobility and stability.
Properties
Molecular Formula |
C56H38N4S2 |
---|---|
Molecular Weight |
831.1 g/mol |
IUPAC Name |
(Z)-2-[4-[(Z)-1-cyano-2-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]ethenyl]phenyl]-3-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C56H38N4S2/c57-39-45(37-53-33-35-55(61-53)43-25-29-51(30-26-43)59(47-13-5-1-6-14-47)48-15-7-2-8-16-48)41-21-23-42(24-22-41)46(40-58)38-54-34-36-56(62-54)44-27-31-52(32-28-44)60(49-17-9-3-10-18-49)50-19-11-4-12-20-50/h1-38H/b45-37+,46-38+ |
InChI Key |
VWINOCBLKCENQJ-MNQMGTDHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(S3)/C=C(/C4=CC=C(C=C4)/C(=C/C5=CC=C(S5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)/C#N)\C#N)C9=CC=CC=C9 |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=C(C#N)C5=CC=C(C=C5)C(=CC6=CC=C(S6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C#N |
Origin of Product |
United States |
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